
1-Ethyl-6-nitro-1H-indole-3-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethyl-6-nitro-1H-indole-3-carbaldehyde is a derivative of indole, a significant heterocyclic compound found in many natural products and drugs Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethyl-6-nitro-1H-indole-3-carbaldehyde typically involves the nitration of 1-ethylindole followed by formylation. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group at the 6-position of the indole ring. The formylation step involves the use of Vilsmeier-Haack reagent (a combination of DMF and POCl3) to introduce the aldehyde group at the 3-position of the indole ring .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through recrystallization or chromatographic techniques to ensure high purity .
Analyse Des Réactions Chimiques
Types of Reactions
1-Ethyl-6-nitro-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Substitution: The nitro group can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) or iron powder (Fe) in hydrochloric acid (HCl).
Substitution: Ammonia (NH3) or thiols (RSH) in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: 1-Ethyl-6-nitro-1H-indole-3-carboxylic acid.
Reduction: 1-Ethyl-6-amino-1H-indole-3-carbaldehyde.
Substitution: 1-Ethyl-6-substituted-1H-indole-3-carbaldehyde derivatives.
Applications De Recherche Scientifique
1-Ethyl-6-nitro-1H-indole-3-carbaldehyde has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of various heterocyclic compounds and as a building block in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a lead compound in drug discovery and development for various therapeutic applications.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-Ethyl-6-nitro-1H-indole-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The aldehyde group can form covalent bonds with nucleophilic sites in proteins and enzymes, modulating their activity and function .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Ethyl-6-nitro-1H-indole-2-carbaldehyde
- 1-Ethyl-6-nitro-1H-indole-3-carboxylic acid
- 1-Ethyl-6-amino-1H-indole-3-carbaldehyde
- 1-Ethyl-6-nitro-1H-indole-3-methanol
Uniqueness
1-Ethyl-6-nitro-1H-indole-3-carbaldehyde is unique due to the presence of both the nitro and aldehyde functional groups on the indole ring. This combination of functional groups allows for diverse chemical reactivity and potential biological activities, making it a valuable compound for various scientific research applications .
Propriétés
Formule moléculaire |
C11H10N2O3 |
|---|---|
Poids moléculaire |
218.21 g/mol |
Nom IUPAC |
1-ethyl-6-nitroindole-3-carbaldehyde |
InChI |
InChI=1S/C11H10N2O3/c1-2-12-6-8(7-14)10-4-3-9(13(15)16)5-11(10)12/h3-7H,2H2,1H3 |
Clé InChI |
RRKKAOORAOSJRJ-UHFFFAOYSA-N |
SMILES canonique |
CCN1C=C(C2=C1C=C(C=C2)[N+](=O)[O-])C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[4-Methoxy-2-(trifluoromethyl)phenyl]hexan-3-ol](/img/structure/B13180731.png)
![1-{[2-(Thiophen-3-yl)-1,3-thiazol-4-yl]methyl}piperazine](/img/structure/B13180733.png)
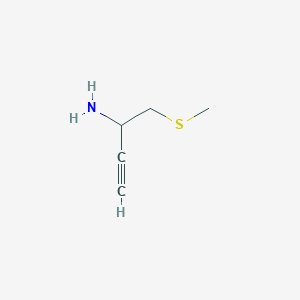
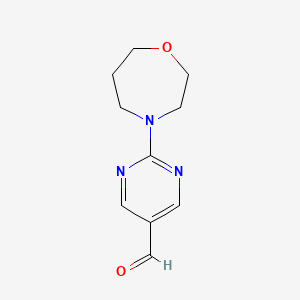
![4-[3-(Aminomethyl)benzenesulfonyl]piperazin-2-one](/img/structure/B13180744.png)
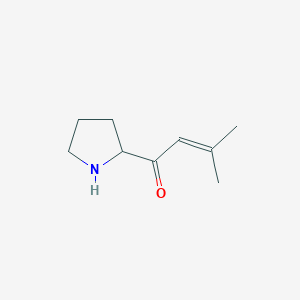
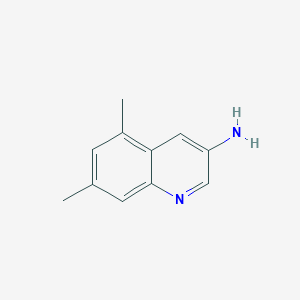
![2-{[(2-Chlorophenyl)methyl]sulfanyl}cyclopentan-1-one](/img/structure/B13180773.png)

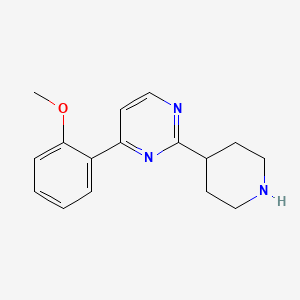
![2-[(E)-2-Bromovinyl]thiophene](/img/structure/B13180797.png)
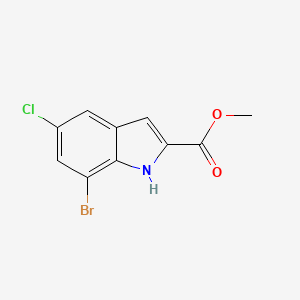
![1-[(3,4-Difluorophenyl)imino]-1lambda6-thiolan-1-one](/img/structure/B13180803.png)
![3-Benzyl-5-{octahydrocyclopenta[c]pyrrol-3a-yl}-1,2,4-oxadiazole](/img/structure/B13180804.png)
